molecular formula C10H16BNO3 B1388366 (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid CAS No. 1139717-84-2

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Cat. No. B1388366
M. Wt: 209.05 g/mol
InChI Key: IXTFOKNUWHUDNC-UHFFFAOYSA-N
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Description

“(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C10H16BNO3 . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The most important application of these compounds is in the Suzuki–Miyaura coupling .


Molecular Structure Analysis

The molecular structure of “(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a dimethylaminoethoxy group . The molecular weight of this compound is 209.05 g/mol .


Chemical Reactions Analysis

Boronic acids, including “(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid”, are known for their role in the Suzuki–Miyaura coupling reaction . This reaction is a type of carbon-carbon bond-forming reaction that occurs between an organoboron compound and an organic halide in the presence of a palladium catalyst .

properties

IUPAC Name

[3-[2-(dimethylamino)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8,13-14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTFOKNUWHUDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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